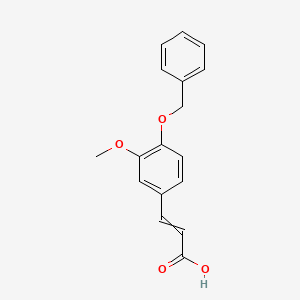

4-BENZYLOXY-3-METHOXYCINNAMIC ACID

描述

4-Benzyloxy-3-methoxycinnamic acid (CAS: 7152-95-6) is a cinnamic acid derivative with the molecular formula C₁₇H₁₆O₄ and a molecular weight of 283.30 g/mol . Structurally, it features a cinnamic acid backbone (a propenoic acid group attached to a benzene ring) substituted with a benzyloxy group at the para position (C4) and a methoxy group at the meta position (C3) (Figure 1). Synonyms include Benzyl ferulic acid and 3-(4-Benzyloxy-3-methoxyphenyl)-acrylic acid . This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research, as indicated by its availability in specialty chemical catalogs .

属性

分子式 |

C17H16O4 |

|---|---|

分子量 |

284.31 g/mol |

IUPAC 名称 |

3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C17H16O4/c1-20-16-11-13(8-10-17(18)19)7-9-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19) |

InChI 键 |

WSOBQOYHYGVEIR-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Reaction Mechanism and Catalyst Selection

The synthesis of 4-benzoyloxy-3-methoxycinnamic acid involves a nucleophilic acyl substitution reaction between 4-hydroxy-3-methoxycinnamic acid (ferulic acid) and benzoyl chloride. The phenolic -OH group at the 4-position of ferulic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride to form a tetrahedral intermediate. Subsequent elimination of HCl yields the ester product.

Pyridine and triethylamine (TEA) serve as catalysts by neutralizing HCl, shifting the equilibrium toward product formation. TEA’s ethyl groups exert a stronger inductive effect compared to pyridine’s aromatic resonance, enhancing its basicity and ability to scavenge HCl. This results in a 6.5% higher yield with TEA (71.8% ± 1.3) than pyridine (65.3% ± 0.9).

Optimization of Microwave Parameters

Microwave irradiation significantly accelerates reaction kinetics. Studies tested power levels of 180, 360, and 540 watts, with 540 watts proving optimal for both catalysts. At this power, reaction completion occurs within 4–6 minutes, compared to hours required for conventional heating. The rapid dielectric heating of microwaves ensures uniform energy distribution, minimizing side reactions and improving reproducibility.

Table 1: Effect of Microwave Power on Yield

| Power (Watts) | Pyridine Yield (%) | TEA Yield (%) |

|---|---|---|

| 180 | 58.2 ± 1.1 | 63.4 ± 1.0 |

| 360 | 61.7 ± 0.8 | 68.9 ± 0.7 |

| 540 | 65.3 ± 0.9 | 71.8 ± 1.3 |

Comparative Analysis of Catalytic Performance

Pyridine: Basicity and Limitations

Pyridine’s lone pair on nitrogen participates in aromatic resonance, reducing its availability for HCl neutralization. This resonance stabilization lowers its effective basicity, necessitating higher equivalents (1.5–2.0 eq) to achieve moderate yields. Additionally, pyridine’s hygroscopic nature complicates purification, often requiring column chromatography to isolate the product.

Triethylamine: Inductive Effects and Efficiency

TEA’s ethyl groups donate electron density via induction, increasing nitrogen’s electron availability. This enhances HCl binding, allowing stoichiometric use (1.0 eq) and simplifying workup. The reaction mixture is diluted with ethyl acetate, washed with water to remove TEA·HCl, and dried to obtain the crude product, which is recrystallized from ethanol for high purity.

Validation of Product Identity and Purity

Spectroscopic Characterization

Physicochemical Tests

-

Melting Point : 148–150°C (lit. 149–151°C), indicating high purity.

Alternative Synthetic Routes and Industrial Considerations

Scalability and Process Optimization

Industrial production would likely adopt continuous-flow microwave reactors to enhance throughput. Patent literature highlights the use of methyl isobutyl ketone (MIBK) as a high-boiling solvent for large-scale reactions, though this remains untested for the target compound .

化学反应分析

Types of Reactions: 4-Benzyloxy-3-methoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methoxy group to a hydroxyl group, forming 4-benzyloxy-3-hydroxycinnamic acid.

Reduction: The double bond in the cinnamic acid moiety can be reduced to form 4-benzyloxy-3-methoxyhydrocinnamic acid.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an organic solvent.

Major Products:

Oxidation: 4-Benzyloxy-3-hydroxycinnamic acid.

Reduction: 4-Benzyloxy-3-methoxyhydrocinnamic acid.

Substitution: Various substituted cinnamic acid derivatives depending on the nucleophile used.

科学研究应用

4-Benzyloxy-3-methoxycinnamic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

作用机制

The mechanism of action of 4-benzyloxy-3-methoxycinnamic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

4-Benzyloxy-3-methoxybenzoic Acid (CAS: 1486-53-9)

- Molecular Formula : C₁₅H₁₄O₄

- Molecular Weight : 258.27 g/mol

- Key Differences: Replaces the cinnamic acid backbone with a benzoic acid (carboxylic acid directly attached to the benzene ring). Lacks the propenoic acid chain, reducing molecular weight by 25 g/mol compared to the cinnamic analog. Applications: Likely used in polymer or agrochemical synthesis due to its simpler structure .

3-Benzyloxy-4-methoxycinnamic Acid (CAS: 221648-25-5)

Functional Group Modifications

4-Acetoxy-3-methoxycinnamic Acid

- Molecular Formula : C₁₂H₁₂O₅ (inferred from )

- Key Differences: Substitutes benzyloxy with an acetoxy group (–OAc), reducing steric bulk and hydrophobicity. Potential Applications: Enhanced solubility in polar solvents compared to the benzyloxy analog, making it suitable for aqueous-phase reactions .

4-(Methoxymethyl)benzoic Acid (CAS: 67003-50-3)

Core Structure Variants

3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic Acid (CAS: 893736-29-3)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 4-Benzyloxy-3-methoxycinnamic acid | 7152-95-6 | C₁₇H₁₆O₄ | 283.30 | C4: Benzyloxy; C3: Methoxy | N/A | N/A |

| 4-Benzyloxy-3-methoxybenzoic acid | 1486-53-9 | C₁₅H₁₄O₄ | 258.27 | C4: Benzyloxy; C3: Methoxy | N/A | N/A |

| 3-Benzyloxy-4-methoxycinnamic acid | 221648-25-5 | C₁₇H₁₆O₄ | 284.31 | C3: Benzyloxy; C4: Methoxy | 470.3 | 1.2 |

| 4-(Methoxymethyl)benzoic acid | 67003-50-3 | C₉H₁₀O₃ | 166.17 | C4: Methoxymethyl | N/A | N/A |

常见问题

Basic Research Questions

Q. What are the key structural identifiers for 4-benzyloxy-3-methoxycinnamic acid in spectroscopic analysis?

- Methodological Answer : The compound can be characterized using -NMR and -NMR to confirm the presence of the benzyloxy (CHCHO–) and methoxy (–OCH) substituents. Key signals include aromatic protons (δ 6.5–7.5 ppm) and methoxy protons (δ ~3.8 ppm). Mass spectrometry (MS) can validate the molecular ion peak at m/z 284.3 (CHO) . High-performance liquid chromatography (HPLC) with UV detection at 280–320 nm is recommended for purity assessment, referencing protocols for structurally related cinnamic acids .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer : A typical route involves the Perkin condensation of 3-methoxy-4-benzyloxybenzaldehyde with malonic acid under acidic conditions. Reaction optimization includes temperature control (80–100°C) and catalyst selection (e.g., pyridine or piperidine). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

Q. How can researchers validate the stability of this compound under experimental conditions?

- Methodological Answer : Stability studies should include thermal gravimetric analysis (TGA) to assess decomposition temperatures (>200°C expected) and accelerated degradation tests (e.g., exposure to light, humidity, or oxidizing agents). Monitor changes using Fourier-transform infrared spectroscopy (FT-IR) for functional group integrity and HPLC for degradation products .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in biological systems?

- Methodological Answer : Density functional theory (DFT) calculations can predict electron density distribution, highlighting reactive sites (e.g., the α,β-unsaturated carbonyl system). Molecular docking simulations with target proteins (e.g., cyclooxygenase-2 or tyrosinase) may elucidate binding affinities. Validate predictions with in vitro enzymatic assays and comparative structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC values or mechanism-of-action claims often arise from assay variability (e.g., cell line differences or solvent effects). Standardize protocols using reference inhibitors (e.g., quercetin for antioxidant assays) and replicate experiments under controlled conditions. Cross-validate findings with orthogonal techniques, such as fluorescence-based assays vs. colorimetric methods .

Q. How can researchers optimize the regioselective modification of this compound for tailored applications?

- Methodological Answer : Selective functionalization (e.g., esterification or amidation) requires protecting group strategies. For example, benzyl ether deprotection (via hydrogenolysis with Pd/C) enables hydroxyl group modification. Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via -NMR .

Data Contradiction and Reproducibility

Q. Why do melting point (m.p.) values for this compound vary across literature sources?

- Methodological Answer : Variations in m.p. (e.g., 180–182°C vs. 185°C) may stem from impurities, polymorphic forms, or heating rate inconsistencies. Ensure purity via HPLC and use differential scanning calorimetry (DSC) to identify polymorphs. Report detailed crystallization conditions (solvent, cooling rate) to enhance reproducibility .

Q. How should researchers address discrepancies in solubility data for polar vs. nonpolar solvents?

- Methodological Answer : Solubility conflicts (e.g., in DMSO vs. hexane) are influenced by sample purity and solvent grade. Pre-saturate solvents with the compound, and measure solubility via gravimetric analysis. Document solvent lot numbers and storage conditions to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。